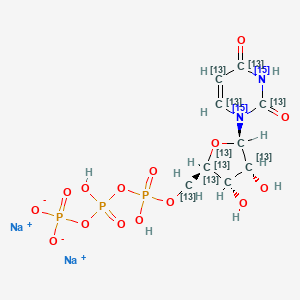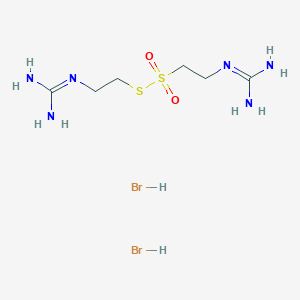
2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide
Overview
Description
2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide is a useful research compound. Its molecular formula is C6H18Br2N6O2S2 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bi-product Analogue Inhibitors : A related compound, 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, has been identified as a potent inhibitor useful for studying bradykinin and other vasoactive peptides (Plummer & Ryan, 1981).
Role in Brain Function : Guanidino compounds like 2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide are significant in brain function. They generate free radicals and influence serotonergic neuron activity, with some guanidino compounds being convulsants (Hiramatsu, 2004).
Pharmacological Research : In pharmacology, guanidino compounds like 5'-Guanidinonaltrindole (GNTI) are used as selective and potent opioid receptor antagonists, offering valuable tools for opioid research due to their high selectivity and potency (JonesRobert & Portoghese, 2000).
Inhibition of Enzymes : Guanidino compounds have shown effectiveness in inhibiting various enzymes like trypsin, plasmin, kallikrein, and thrombin, and are useful in studying complement-mediated hemolysis (Fujii & Hitomi, 1981).
Antioxidant Capacity Evaluation : These compounds are used in biosensors for evaluating the antioxidant capacity of pharmaceutical antioxidant excipients in drugs (Yue et al., 2016).
Cancer Research : Certain guanidino compounds have been found to inhibit spontaneous mammary tumor growth in mice, highlighting their potential in cancer research (Tsunoda et al., 1997).
Organic Synthesis and Catalysis : Enantiopure bifunctional 2-guanidinobenzimidazole cyclopentadienyl ruthenium complexes, which are analogs of guanidino compounds, show high enantioselectivity for carbon-carbon bond formation reactions, suggesting potential applications in organic synthesis and catalysis (Mukherjee et al., 2014).
DNA Binding and Cleavage : Compounds such as Cu2+-Gua and Zn2+-Gua, related to guanidino compounds, have shown stronger DNA binding affinity and promote DNA cleavage, suggesting their use in molecular biology and biochemistry (Shao et al., 2008), (Shao et al., 2009).
properties
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKJKAIRNTQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Br2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Guanidinoethyl 2-guanidinoethanethiosulfonate dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(1R,6R)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192525.png)
![tert-butyl N-[(1R,6S)-6-aminocyclohex-3-en-1-yl]carbamate](/img/structure/B8192529.png)
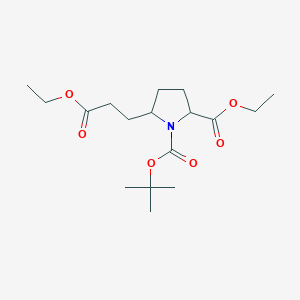
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine dihydrochloride](/img/structure/B8192545.png)

![Ethanamine, 2-[(2-bromo-4-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8192558.png)
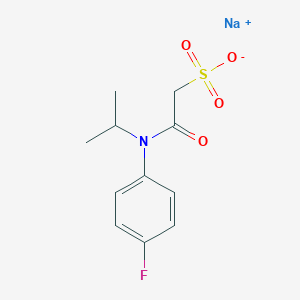
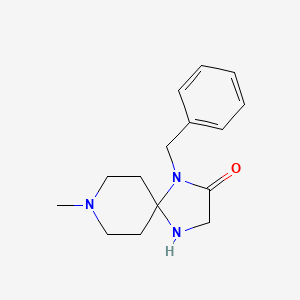
![[(3S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B8192600.png)

![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192614.png)
